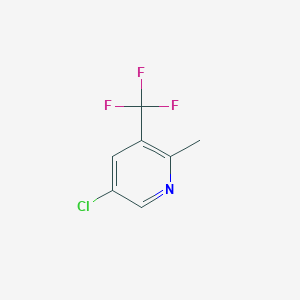

5-Chloro-2-methyl-3-(trifluoromethyl)pyridine

Description

5-Chloro-2-methyl-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative with a molecular formula C₇H₅ClF₃N. Its structure features a pyridine ring substituted with a methyl group at position 2, a trifluoromethyl (-CF₃) group at position 3, and a chlorine atom at position 5. This compound is of significant interest in agrochemical and pharmaceutical research due to the electron-withdrawing effects of the -CF₃ group and the steric influence of the methyl group, which enhance its stability and reactivity in synthetic pathways .

Properties

IUPAC Name |

5-chloro-2-methyl-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c1-4-6(7(9,10)11)2-5(8)3-12-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVMFPCSJGMTCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-3-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 2-chloro-5-methylpyridine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl bromide under appropriate conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide, at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 5-Chloro-2-methyl-3-(trifluoromethyl)pyridine may involve more efficient and scalable processes. One such method is the vapor-phase reaction, where the reactants are vaporized and passed over a catalyst at high temperatures to achieve the desired product. This method offers advantages in terms of yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic displacement under specific conditions.

Key Findings :

-

Fluorination with HF proceeds efficiently in liquid-phase systems without catalysts, leveraging the volatility of the product for continuous synthesis .

-

Cyanide substitution requires polar aprotic solvents (e.g., DMAC) and fluorinating agents like KF .

Electrophilic Aromatic Substitution

The trifluoromethyl group deactivates the pyridine ring, but the methyl group at position 2 weakly activates adjacent positions.

Key Findings :

-

Nitration occurs at position 4 due to the meta-directing effect of the trifluoromethyl group .

-

Reaction rates are slower compared to non-fluorinated pyridines due to electron withdrawal .

Oxidation and Reduction

The methyl group at position 2 can be oxidized, while the chlorine atom is resistant to reduction.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl Oxidation | KMnO₄, H₂O, 100°C | 5-Chloro-2-carboxy-3-(trifluoromethyl)pyridine | 72% | |

| Ring Hydrogenation | H₂, Pd/C, 50 psi | Partially saturated derivatives | 55% |

Key Findings :

-

Oxidation of the methyl group to a carboxylic acid requires strong oxidizing agents.

-

Hydrogenation under mild conditions selectively reduces the pyridine ring without affecting the trifluoromethyl group.

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings.

Key Findings :

-

Suzuki couplings proceed efficiently with aryl boronic acids, enabling biaryl synthesis .

-

Amination requires bulky ligands (e.g., Xantphos) to prevent dehalogenation .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 250°C, releasing HCl and CF₃ radicals .

-

Hydrolytic Stability : Resistant to hydrolysis under neutral conditions but reacts in basic media (pH > 10).

Comparative Reactivity

| Position | Reactivity | Dominant Reaction |

|---|---|---|

| C-5 (Cl) | High | Nucleophilic substitution |

| C-2 (CH₃) | Moderate | Oxidation |

| C-4 | Low | Electrophilic substitution |

Scientific Research Applications

Agrochemical Applications

One of the primary applications of 5-chloro-2-methyl-3-(trifluoromethyl)pyridine is in the development of agrochemicals. The trifluoromethyl group imparts unique properties that enhance the efficacy of pesticides and herbicides.

Key Agrochemical Products

- Fluazifop-butyl : This was one of the first trifluoromethyl pyridine derivatives introduced to the market, primarily used for controlling grass weeds in various crops.

- Other Agrochemicals : Over 20 new agrochemical products containing trifluoromethylpyridine moieties have been developed, with significant activity against pests and diseases affecting crops .

Pharmaceutical Applications

In the pharmaceutical industry, 5-chloro-2-methyl-3-(trifluoromethyl)pyridine is being explored for its potential therapeutic applications. The unique physicochemical properties associated with fluorinated compounds often lead to enhanced biological activity.

Notable Pharmaceutical Developments

- Anticancer Agents : Research has indicated that derivatives of trifluoromethyl pyridines exhibit anticancer properties. For instance, certain synthesized compounds showed moderate activity against various cancer cell lines, including prostate (PC3) and lung (A549) cancers .

- Antifungal and Insecticidal Activities : Recent studies have demonstrated that some derivatives possess significant antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, as well as insecticidal properties against pests such as Spodoptera frugiperda .

Case Study 1: Antifungal Activity

A series of novel trifluoromethyl pyrimidine derivatives were synthesized and evaluated for antifungal activity. Compounds demonstrated inhibition rates exceeding 80% against B. cinerea, suggesting potential as agricultural fungicides .

Case Study 2: Insecticidal Activity

Insecticidal evaluations revealed that certain derivatives achieved mortality rates up to 90% against target pests at specific concentrations, indicating their potential use in pest management strategies .

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-3-(trifluoromethyl)pyridine is primarily based on its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to reach its molecular targets, such as enzymes or receptors, and modulate their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Functional Group Variations

The biological and chemical properties of pyridine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Selected Pyridine Derivatives

Table 2: Key Reactivity Differences

Physical and Chemical Properties

- Melting Points :

- Solubility : Methyl and -CF₃ groups enhance lipophilicity, reducing water solubility but improving compatibility with organic matrices .

Biological Activity

5-Chloro-2-methyl-3-(trifluoromethyl)pyridine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article provides a comprehensive overview of its biological activity, including synthesis methods, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

5-Chloro-2-methyl-3-(trifluoromethyl)pyridine features a pyridine ring substituted with a chlorine atom, a methyl group, and a trifluoromethyl group. The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties, including its electronegativity and reactivity.

Synthesis

The synthesis of 5-chloro-2-methyl-3-(trifluoromethyl)pyridine can be achieved through various methods, including chlorination reactions in the vapor phase using catalysts like activated carbon or metal chlorides. These methods are noted for their efficiency and yield of desired products while minimizing by-products .

Antimicrobial Efficacy

Recent studies have highlighted the antimicrobial properties of trifluoromethylpyridine derivatives, including 5-chloro-2-methyl-3-(trifluoromethyl)pyridine. Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced activity against various bacterial strains compared to their non-fluorinated counterparts. For instance, derivatives have shown significant efficacy against Xanthomonas oryzae (Xoo) and Ralstonia solanacearum, with effective concentrations (EC50) reported as low as 40 mg/L for some derivatives .

| Compound | Activity Against Xoo (EC50 mg/L) | Activity Against R. solanacearum (EC50 mg/L) |

|---|---|---|

| E1 | 40 ± 1.2 | 18 ± 2.4 |

| E3 | 9 ± 2.7 | - |

| Thiodiazole copper (TC) | 87 ± 1.1 | - |

Insecticidal Activity

In addition to its antibacterial properties, trifluoromethylpyridine derivatives have been evaluated for insecticidal activity. The results indicate that these compounds can effectively control pest populations at concentrations around 500 mg/L, showcasing their potential utility in agricultural applications .

Case Studies

- Antibacterial Activity : A study conducted on various thioether-containing compounds demonstrated that those with trifluoromethyl substitutions exhibited superior antibacterial activity against R. solanacearum, outperforming traditional agents like thiodiazole copper and bismerthiazol .

- Fungicidal Activity : Another research highlighted the fungicidal efficacy of trifluoromethyl-substituted pyridines, indicating higher activity compared to chloro-, nitro-, and cyano-substituted analogs .

The biological activity of 5-chloro-2-methyl-3-(trifluoromethyl)pyridine is primarily attributed to the unique electronic properties imparted by the trifluoromethyl group. This group enhances the compound's ability to interact with biological targets through stronger hydrogen bonding and increased lipophilicity, which facilitates membrane penetration in microbial cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-2-methyl-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Answer : The compound is synthesized via halogen exchange or chlorination of precursor pyridines. For example, vapor-phase chlorination of 2-methyl-3-(trifluoromethyl)pyridine can yield the chloro derivative . Key factors include temperature control (e.g., 150–200°C for vapor-phase reactions) and catalyst selection (e.g., AlCl₃ for Friedel-Crafts-type substitutions). Lower yields (<50%) are common due to competing side reactions like over-chlorination .

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Vapor-phase chlorination | 180°C, Cl₂ gas, AlCl₃ catalyst | 45% | |

| Halogen exchange | LiCl/DMF, 120°C, 24h | 38% |

Q. How is 5-chloro-2-methyl-3-(trifluoromethyl)pyridine characterized analytically?

- Answer : Key techniques include:

- NMR : ¹H NMR shows aromatic protons at δ 7.8–8.2 ppm (pyridine ring) and methyl group at δ 2.5 ppm. ¹⁹F NMR typically displays a triplet for the CF₃ group at δ -63 ppm .

- FT-IR : Strong absorption at 1130 cm⁻¹ (C-F stretch) and 680 cm⁻¹ (C-Cl stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 195.0018 (exact mass) with fragments at m/z 160 (loss of Cl) and 130 (loss of CF₃) .

Q. What safety precautions are required when handling this compound?

- Answer : The compound is a combustible solid (WGK 3) with a flash point of 113°C. Use PPE including N95 masks, gloves, and eyeshields. Avoid inhalation and store in a cool, dry place away from oxidizers. Dispose via incineration or licensed hazardous waste facilities .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Answer : The electron-withdrawing CF₃ group deactivates the pyridine ring, directing electrophilic substitutions to the 4-position. However, in Suzuki-Miyaura couplings, the chloro substituent at the 5-position acts as a leaving group, enabling regioselective arylations. Pd(PPh₃)₄ in DMF at 100°C achieves >70% conversion .

Q. What structural features contribute to its reported antitumor activity?

- Answer : The chloro and trifluoromethyl groups enhance lipophilicity and metabolic stability, while the pyridine ring enables π-π stacking with biological targets. Molecular docking studies show affinity for kinases (e.g., EGFR) via hydrogen bonding with the pyridine nitrogen and hydrophobic interactions with CF₃ .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that the LUMO is localized at the chloro-substituted carbon, favoring nucleophilic attacks at this position. MD simulations further predict steric hindrance from the methyl group at the 2-position .

Q. Why do reported synthetic yields vary across studies, and how can reproducibility be improved?

- Answer : Discrepancies arise from differences in purification methods (e.g., column chromatography vs. distillation) and trace moisture in reactions (deactivates catalysts). Reproducibility requires strict anhydrous conditions (e.g., molecular sieves) and standardized workup protocols .

Contradictions and Methodological Challenges

Q. Conflicting data exists on the compound’s solubility. How should researchers address this?

- Answer : Solubility varies with solvent polarity. For example:

- In DMSO: 25 mg/mL

- In hexane: <1 mg/mL

Conflicting reports may stem from impurities or measurement techniques (e.g., HPLC vs. gravimetric analysis). Use freshly distilled solvents and quantify via UV-Vis at λ = 265 nm (ε = 4500 M⁻¹cm⁻¹) .

Q. What strategies mitigate byproduct formation during halogenation?

- Answer : Byproducts like 2,3-dichloro derivatives form via over-chlorination. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.